Ethyl cinnamate

Overview

Description

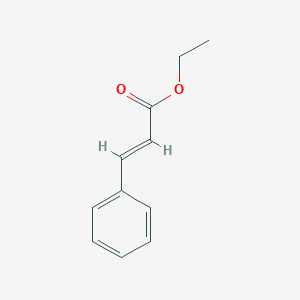

Ethyl cinnamate is an ester formed from cinnamic acid and ethanol. It is a naturally occurring compound found in the essential oil of cinnamon and other plants. This compound is known for its fruity and balsamic odor, reminiscent of cinnamon with an amber note . This compound has a molecular formula of C₁₁H₁₂O₂ and a molar mass of 176.21 g/mol .

Mechanism of Action

- Its primary targets can vary depending on the context, but I’ll highlight a few relevant ones:

- In fungi , EC directly interacts with ergosterol , a key component of the fungal plasma membrane. This interaction disrupts the membrane and affects fungal cell integrity .

- In bacteria , EC’s antibacterial activity is associated with the presence of an isopropyl group . The exact target(s) in bacteria may vary, but this group seems crucial for its effectiveness .

Target of Action

Mode of Action

Biochemical Analysis

Biochemical Properties

Ethyl cinnamate plays a role in biochemical reactions, particularly in the cinnamate/monolignol pathway . This pathway provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and more . This compound can be synthesized by the esterification reaction involving ethanol and cinnamic acid in the presence of sulfuric acid .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been found to ameliorate the effects of γ-radiation on normal liver BRL-3A cells . The γ-radiation-induced persistent damage to normal hepatocytes is partly mediated by reactive oxygen species (ROS)-regulated early apoptosis and prolonged inhibition of survival factors . This compound treatment increased superoxide dismutase (SOD) activity, decreased ROS yield and lipid peroxidation (LPO), activated the PI3-AKT pathway and p-Bcl-2, and reduced cleaved caspase-3, -9, and Bax .

Molecular Mechanism

The p-methoxy derivative of this compound is reported to be a monoamine oxidase inhibitor This suggests that this compound may exert its effects at the molecular level through enzyme inhibition

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been used in tissue clearing procedures . It can clear a wide range of tissues in several species in as little as 1-5 days, while preserving a broad range of fluorescent proteins . This suggests that this compound is stable and does not degrade significantly over time in these settings.

Metabolic Pathways

This compound is involved in the cinnamate/monolignol pathway . This pathway is central to plant secondary metabolism and provides precursors for various phenylpropanoid compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl cinnamate can be synthesized through the esterification reaction of cinnamic acid with ethanol in the presence of sulfuric acid . Another method involves the Claisen condensation of ethyl acetate and benzaldehyde in the presence of sodium . The reaction conditions for the Claisen condensation include maintaining the temperature between 0 and 5°C and using xylene as a solvent .

Industrial Production Methods: In industrial settings, this compound is typically produced by the direct esterification of ethanol with cinnamic acid under azeotropic conditions . This method ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl cinnamate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce cinnamic acid.

Reduction: It can be reduced to form ethyl hydrocinnamate.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.

Major Products:

Oxidation: Cinnamic acid.

Reduction: Ethyl hydrocinnamate.

Substitution: Various substituted cinnamates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Ethyl cinnamate has demonstrated significant antimicrobial properties. A study evaluated the effects of this compound extracted from Kaempferia galanga on various microbial strains, revealing its effectiveness against bacteria and fungi. The compound exhibited moderate antioxidant activity with an IC50 value of 15.64 µg/mL in DPPH assays, indicating its potential as a natural preservative in pharmaceutical formulations .

1.2 Neuroprotective Effects

Research has shown that this compound possesses neuroprotective effects, particularly in inhibiting acetylcholinesterase activity, which is crucial for managing neurodegenerative diseases like Alzheimer's. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

1.3 Anti-inflammatory Properties

this compound has been studied for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines, suggesting its use in developing anti-inflammatory drugs for conditions such as arthritis and other inflammatory disorders .

Cosmetic Applications

2.1 Sunscreen Agent

Recent studies have explored the synthesis of this compound as a sunscreen agent through sonochemical methods, resulting in high yields (96.61%). The compound's UV-absorbing properties make it a promising candidate for incorporation into skincare products to protect against harmful UV radiation .

2.2 Fragrance Component

this compound is widely used in the fragrance industry due to its pleasant aroma reminiscent of cinnamon. It is commonly added to perfumes, lotions, and other cosmetic products to enhance their scent profile .

Food Industry Applications

3.1 Flavoring Agent

In the food industry, this compound serves as a flavoring agent due to its sweet and spicy notes. It is utilized in various food products, including baked goods and beverages, to enhance flavor profiles .

3.2 Preservation

The antimicrobial properties of this compound also extend to food preservation, where it can inhibit the growth of spoilage microorganisms, thereby extending the shelf life of food products .

Agricultural Applications

4.1 Insect Repellent

this compound has been studied for its insect-repellent properties against various pests. Research indicates that it can effectively deter mosquito larvae and other agricultural pests, making it a viable option for organic pest management strategies .

4.2 Plant Growth Regulation

Studies have reported that this compound influences plant growth by enhancing chlorophyll content and antioxidant enzyme activities in crops like Chlorella pyrenoidosa, suggesting its potential as a growth regulator in agriculture .

Case Studies

Comparison with Similar Compounds

Ethyl cinnamate is similar to other cinnamic acid esters such as mthis compound, isobutyl cinnamate, and benzyl cinnamate . this compound is unique due to its specific odor profile and its effectiveness in tissue clearing applications . Other similar compounds include:

Mthis compound: Known for its fruity odor and use in flavorings.

Isobutyl cinnamate: Used in perfumes for its sweet, floral scent.

Benzyl cinnamate: Employed in cosmetics and as a fixative in perfumes.

This compound stands out for its versatility and wide range of applications in various fields.

Biological Activity

Ethyl cinnamate, an ester derived from cinnamic acid, has garnered significant attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The findings are supported by various studies and case analyses that highlight its potential applications in medicine and other fields.

This compound (chemical formula: C₉H₈O₂) is characterized by its aromatic structure, which contributes to its biological activity. It is commonly found in essential oils and has been used in flavoring and fragrance applications.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against a range of pathogens. A study demonstrated that this compound had a minimum inhibitory concentration (MIC) of 726.36 µM against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism of action involves disruption of the plasma membrane, leading to cell lysis and death .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 726.36 |

| Pseudomonas aeruginosa | 789.19 |

| Candida albicans | 726.36 |

Anti-inflammatory Properties

Research indicates that this compound possesses significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation markers . This property suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

This compound demonstrates strong antioxidant capabilities, which are crucial for neutralizing free radicals and mitigating oxidative stress. A study on Coix lacryma-jobi revealed that this compound effectively interacts with superoxide dismutase (SOD) and glutathione peroxidase (GPx), promoting their activity and thereby reducing oxidative damage .

Table 2: Antioxidant Activity Analysis

| Property | Result |

|---|---|

| SOD Binding Energy | -0.75 kcal/mol |

| GPx Binding Energy | -1.61 kcal/mol |

Anticancer Effects

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to suppress tumor growth in colon cancer models through mechanisms such as inhibition of angiogenesis . The compound's ability to induce apoptosis in cancer cells further supports its role as a potential chemotherapeutic agent.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of this compound against multidrug-resistant strains of Mycobacterium tuberculosis, demonstrating its potential as a natural antimicrobial agent .

- In Silico Studies : Molecular docking studies have indicated that this compound can effectively bind to targets involved in oxidative stress management, suggesting its utility in osteoporosis prevention .

- Cancer Research : In vivo experiments showed that this compound significantly inhibited the growth of colon tumors, highlighting its potential as an adjunct therapy in cancer treatment .

Properties

IUPAC Name |

ethyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBEBGUQPQBELIU-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601017688 | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Nearly colorless oily liquid with a fruity, balsamic odor like cinnamon; mp = 6-10 deg C; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], Colourless liquid, sweet balsamic-honey note | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in alcohols, miscible (in ethanol) | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.044-1.051 | |

| Record name | Ethyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/189/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00327 [mmHg] | |

| Record name | Ethyl cinnamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14191 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4192-77-2, 103-36-6 | |

| Record name | Ethyl (E)-cinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4192-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl trans-cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004192772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL CINNAMATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-phenyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ethyl-(E)-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601017688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C023P3M5JJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.